5-(3-Chloro-4-methoxyphenyl)-N-(4-phenoxyphenyl)-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Chloro-4-methoxyphenyl)-N-(4-phenoxyphenyl)-2-furamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a furan ring substituted with a 3-chloro-4-methoxyphenyl group and an N-(4-phenoxyphenyl) amide group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-chloro-4-methoxyphenyl)-N-(4-phenoxyphenyl)-2-furamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution reactions:
Amidation: The final step involves the formation of the amide bond between the furan ring and the 4-phenoxyphenyl group, often using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(3-Chloro-4-methoxyphenyl)-N-(4-phenoxyphenyl)-2-furamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under specific conditions.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: Halogen atoms on the aromatic rings can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of nitro groups will produce amines.
Scientific Research Applications
5-(3-Chloro-4-methoxyphenyl)-N-(4-phenoxyphenyl)-2-furamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(3-chloro-4-methoxyphenyl)-N-(4-phenoxyphenyl)-2-furamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-(3-Chloro-4-methoxyphenyl)-N-(4-methoxyphenyl)-2-furamide
- 5-(3-Chloro-4-methoxyphenyl)-N-(4-chlorophenyl)-2-furamide
- 5-(3-Chloro-4-methoxyphenyl)-N-(4-fluorophenyl)-2-furamide
Uniqueness
5-(3-Chloro-4-methoxyphenyl)-N-(4-phenoxyphenyl)-2-furamide is unique due to its specific substitution pattern and the presence of both chloro and methoxy groups on the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
853333-70-7 |
---|---|
Molecular Formula |
C24H18ClNO4 |
Molecular Weight |
419.9 g/mol |
IUPAC Name |
5-(3-chloro-4-methoxyphenyl)-N-(4-phenoxyphenyl)furan-2-carboxamide |
InChI |
InChI=1S/C24H18ClNO4/c1-28-22-12-7-16(15-20(22)25)21-13-14-23(30-21)24(27)26-17-8-10-19(11-9-17)29-18-5-3-2-4-6-18/h2-15H,1H3,(H,26,27) |
InChI Key |
RUQFVBCMGQZBGP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=C(O2)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.